2-Chloro-6-hydroxy-4-methylbenzaldehyde

Descripción

Chemical Identity and Classification

This compound is formally classified as a substituted aromatic aldehyde with the molecular formula C8H7ClO2 and a molecular weight of 170.59 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service registry number 1427396-37-9, which serves as its definitive chemical identifier in global databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic positioning of substituents on the benzene ring relative to the aldehyde functional group.

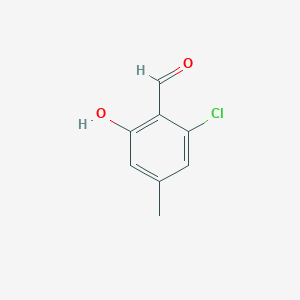

The molecular structure exhibits a benzene ring bearing four distinct functional groups: an aldehyde group (-CHO), a hydroxyl group (-OH), a chlorine atom (Cl), and a methyl group (-CH3). The Simplified Molecular Input Line Entry System representation for this compound is O=CC1=C(O)C=C(C)C=C1Cl, which provides a standardized method for describing its connectivity pattern. The International Chemical Identifier code 1S/C8H7ClO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 further specifies the precise atomic connectivity and hydrogen distribution within the molecule.

The compound exists as a crystalline powder under standard laboratory conditions, with chemical suppliers reporting purity levels typically ranging from 95 to 98 percent. The presence of both electron-withdrawing groups (chlorine and aldehyde) and electron-donating groups (hydroxyl and methyl) creates a complex electronic environment that influences the compound's chemical behavior and reactivity patterns. This electronic distribution makes this compound particularly interesting from both theoretical and practical perspectives in organic chemistry research.

Historical Context in Aromatic Aldehyde Research

The development of substituted benzaldehyde chemistry traces its origins to the early nineteenth century when benzaldehyde itself was first isolated and characterized. Benzaldehyde was initially extracted in 1803 by the French pharmacist Martrès, whose investigations focused on understanding amygdalin, the toxic compound present in bitter almonds. This pioneering work was subsequently advanced by Pierre Robiquet and Antoine Boutron Charlard, two French chemists who conducted detailed studies of the oil components that yielded benzaldehyde. The foundational synthesis of benzaldehyde was achieved in 1832 by Friedrich Wöhler and Justus von Liebig, whose collaborative research established fundamental principles for the structural theory of organic chemistry.

The historical progression from simple benzaldehyde to complex substituted variants like this compound reflects the broader evolution of aromatic chemistry throughout the nineteenth and twentieth centuries. Early industrial processes for benzaldehyde production involved treating toluene with chlorine to form benzal chloride, followed by hydrolysis to yield the aldehyde product. This methodology provided insights into halogenation patterns that would later inform the development of chlorinated benzaldehyde derivatives. The systematic study of substitution effects on aromatic rings gained momentum as chemists recognized the profound impact of electron-withdrawing and electron-donating groups on molecular properties and reactivity.

Modern synthetic approaches to multi-substituted benzaldehydes have been significantly enhanced by advances in organometallic chemistry and catalytic methodologies. Recent research has demonstrated the synthesis of functionalized benzaldehydes through two-step, one-pot procedures employing stable aluminum hemiaminal intermediates. These methodological improvements have made compounds like this compound more accessible for research applications, contributing to renewed interest in their potential applications across various chemical disciplines.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique combination of functional groups that create opportunities for diverse chemical transformations and synthetic applications. The presence of the aldehyde functionality provides a reactive carbonyl center capable of participating in condensation reactions, nucleophilic additions, and oxidation-reduction processes. Simultaneously, the hydroxyl group introduces hydrogen bonding capability and additional sites for chemical modification through etherification or esterification reactions.

The chlorine substituent at the 2-position relative to the aldehyde group introduces significant electronic effects that influence the reactivity of neighboring functional groups. Research investigating the oxidation of substituted benzaldehydes has demonstrated that electron-withdrawing groups like chlorine significantly affect reaction rates and mechanistic pathways. Multiple regression analyses of para-, meta-, and ortho-substituted benzaldehydes have revealed that both localization and delocalization effects play crucial roles in determining reactivity patterns, with the balance between these effects varying depending on substitution patterns.

The methyl group at the 4-position provides additional steric and electronic influences that can be exploited in asymmetric synthesis and selectivity control. Studies have shown that steric effects from ortho-substituents can lead to acceleration of certain reactions, while the electron-donating nature of methyl groups can stabilize cationic intermediates formed during various chemical processes. The combination of these multiple substituents creates a compound with finely tuned electronic properties that can be leveraged for specific synthetic objectives.

Furthermore, the structural complexity of this compound makes it valuable as a building block for the construction of more elaborate molecular architectures. The multiple reactive sites allow for sequential functionalization strategies, enabling chemists to construct libraries of related compounds with systematically varied properties for structure-activity relationship studies.

Relationship to Substituted Benzaldehyde Family

This compound occupies a distinctive position within the broader family of substituted benzaldehydes, sharing structural features with numerous related compounds while maintaining unique characteristics that distinguish it from closely related derivatives. The substituted benzaldehyde family encompasses a vast array of compounds featuring various combinations of electron-withdrawing and electron-donating groups attached to the benzene ring, each contributing specific electronic and steric properties to the overall molecular behavior.

Related compounds within this family include 4-chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1), which features a different chlorine positioning that significantly alters the electronic distribution and reactivity profile. The molecular weight of 170.59 grams per mole for this isomer matches that of this compound, demonstrating how positional isomerism can maintain molecular composition while dramatically affecting chemical properties. Similarly, 5-chloro-2-hydroxy-4-methylbenzaldehyde (CAS 3328-68-5) represents another positional isomer that illustrates the importance of substituent positioning in determining overall molecular characteristics.

The comparison extends to simpler derivatives such as 2-chloro-6-methylbenzaldehyde (CAS 1194-64-5), which lacks the hydroxyl functionality present in the target compound. This structural difference eliminates hydrogen bonding capability and reduces the overall polarity of the molecule, demonstrating how the hydroxyl group in this compound contributes essential characteristics for specific applications. The molecular weight of 154.593 grams per mole for the non-hydroxylated derivative reflects the 16 atomic mass unit difference contributed by the oxygen atom in the hydroxyl group.

The relationship to 4-methylbenzaldehyde (CAS 123-15-9) provides insight into the impact of halogenation and hydroxylation on the basic benzaldehyde framework. 4-Methylbenzaldehyde, described as having a cherry-like scent similar to benzaldehyde, demonstrates how methyl substitution alone affects sensory properties while maintaining the fundamental aldehyde reactivity. The progressive addition of chlorine and hydroxyl groups in this compound significantly modifies these characteristics, creating a compound with enhanced reactivity and different physical properties.

The substitution pattern analysis reveals that this compound represents an example of a 1,2,4,6-tetrasubstituted benzene derivative, a relatively complex substitution pattern that creates unique steric and electronic environments. This level of substitution places the compound among the more structurally sophisticated members of the benzaldehyde family, requiring careful consideration of substituent interactions and their cumulative effects on molecular properties and reactivity patterns.

Propiedades

IUPAC Name |

2-chloro-6-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPFGRAKQRYFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of electron-rich aromatic rings. For this compound, this method requires protection of the hydroxy group to prevent side reactions.

Procedure :

- Protect the hydroxy group of 2-chloro-4-methylphenol via acetylation (acetic anhydride, pyridine).

- React the protected intermediate with DMF and POCl₃ to form the Vilsmeier reagent.

- Hydrolyze the acetyl group post-formylation using aqueous NaOH.

Optimization Data :

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Reaction Temperature | 0–5°C (formylation) | 65–70 | |

| DMF:POCl₃ Ratio | 1:1.2 | — | |

| Hydrolysis Time | 2–3 h | 85–90 |

This method is limited by competing chlorination at the methyl group’s ortho position, necessitating careful stoichiometric control.

Diazotization-Substitution Pathways

Nitrosation and Hydrolysis

Adapting methodologies from analogous chlorotoluene derivatives, this compound can be synthesized via diazotization of 2-chloro-4-methyl-6-aminophenol, followed by hydrolysis.

Procedure :

- Diazotize 2-chloro-4-methyl-6-aminophenol with NaNO₂ and HCl at −5–10°C.

- Hydrolyze the diazonium salt in acidic aqueous medium to introduce the hydroxy group.

- Oxidize the resultant intermediate (e.g., 2-chloro-4-methylphenol) to the aldehyde using MnO₂ or CrO₃.

Optimization Data :

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Diazotization Temp | −5–10°C | 90–94 | |

| HCl Concentration | 30–35 wt% | — | |

| Oxidation Agent | MnO₂ in H₂SO₄ | 75–80 |

This route benefits from high regioselectivity but requires handling toxic diazonium intermediates.

Oxidation of Hydroxymethyl Precursors

Sodium Borohydride Reduction Followed by Oxidation

The journal by Payne et al. describes a two-step strategy for hydroxymethylphenols:

- Reduce a preformed aldehyde to a hydroxymethyl group using NaBH₄.

- Re-oxidize to the aldehyde under controlled conditions.

Procedure :

- Synthesize this compound via formylation as in Section 2.1.

- Reduce to 2-chloro-6-hydroxy-4-methylbenzyl alcohol (NaBH₄, EtOH, 0°C).

- Re-oxidize using pyridinium chlorochromate (PCC) in dichloromethane.

Optimization Data :

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| NaBH₄ Equivalents | 1.5–2.0 | 88–92 | |

| PCC Reaction Time | 4–6 h | 78–82 |

This method ensures high purity but involves multiple steps, reducing overall efficiency.

Friedel-Crafts Acylation Approaches

Acetyl Chloride-Mediated Acylation

Friedel-Crafts acylation introduces an acetyl group, which is subsequently oxidized to the aldehyde.

Procedure :

- Protect 2-chloro-4-methylphenol with a tert-butyldimethylsilyl (TBDMS) group.

- Perform Friedel-Crafts acylation at position 6 using acetyl chloride/AlCl₃.

- Deprotect the TBDMS group (TBAF, THF).

- Oxidize the acetyl group to aldehyde using SeO₂.

Optimization Data :

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| AlCl₃ Equivalents | 1.2–1.5 | 70–75 | |

| SeO₂ Oxidation Temp | 80–90°C | 65–70 |

This method is hampered by low regioselectivity during acylation and toxic selenium reagents.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

| Method | Avg Yield (%) | Scalability | Toxicity Concerns |

|---|---|---|---|

| Vilsmeier-Haack | 68 | Moderate | POCl₃ handling |

| Diazotization-Hydrolysis | 85 | High | Diazonium intermediates |

| NaBH₄/PCC Oxidation | 80 | Low | Chromium reagents |

| Friedel-Crafts Acylation | 70 | Moderate | SeO₂ toxicity |

The diazotization-hydrolysis route offers the highest yield and scalability, making it preferable for industrial applications despite safety challenges. Academic settings may favor the Vilsmeier-Haack method for its straightforward protocol.

Critical Reaction Parameters

Temperature Control

Low temperatures (−5–10°C) are critical during diazotization to prevent diazonium salt decomposition. Similarly, formylation reactions require strict thermal control to avoid polysubstitution.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance electrophilic substitution in formylation, while aqueous-organic biphasic systems improve hydrolysis yields.

Catalytic Systems

Base catalysts (e.g., NaOH, K₂CO₃) facilitate hydrolysis and deprotection steps, whereas Lewis acids (AlCl₃) are indispensable for Friedel-Crafts reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used to replace the chlorine atom.

Major Products Formed

Oxidation: 2-Chloro-6-hydroxy-4-methylbenzoic acid.

Reduction: 2-Chloro-6-hydroxy-4-methylbenzyl alcohol.

Substitution: Products depend on the nucleophile used, such as 2-methoxy-6-hydroxy-4-methylbenzaldehyde when using sodium methoxide.

Aplicaciones Científicas De Investigación

2-Chloro-6-hydroxy-4-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-hydroxy-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological context and the compound’s structural analogs.

Comparación Con Compuestos Similares

5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3)

- Molecular Formula : C₈H₇ClO₂

- Molecular Weight : 170.59 g/mol

- Substituents : Chloro (position 5), hydroxyl (position 2), methyl (position 3).

- Key Differences :

- The hydroxyl and methyl groups are in adjacent positions (2 and 3), whereas in the target compound, they are separated (positions 6 and 4).

- The chloro group’s position (5 vs. 2) alters electronic effects: the para-chloro in the target compound may enhance electrophilic substitution reactivity at the aldehyde group compared to meta-chloro in this analog .

- Research Findings: Positional isomerism significantly impacts solubility and melting points. For example, the hydroxyl group at position 2 in this analog may facilitate stronger intramolecular hydrogen bonding, reducing solubility in non-polar solvents compared to the target compound .

4-Chloro-2-fluoro-6-methoxybenzaldehyde (CAS 1158916-85-8)

- Molecular Formula : C₈H₆ClFO₂

- Molecular Weight : 188.58 g/mol

- Substituents : Chloro (position 4), fluoro (position 2), methoxy (position 6).

- Key Differences: Methoxy (electron-donating) vs. Fluorine’s electronegativity at position 2 may further polarize the ring, altering reactivity in cross-coupling reactions compared to the target compound .

- Physicochemical Data: Property 4-Chloro-2-fluoro-6-methoxybenzaldehyde Target Compound (Inferred) Boiling Point Not reported Likely lower due to hydroxyl Solubility in Water Low (methoxy reduces polarity) Higher (hydroxy increases polarity)

4-Hydroxybenzaldehyde

- Molecular Formula : C₇H₆O₂

- Molecular Weight : 122.12 g/mol

- Substituents : Hydroxyl (position 4).

- Key Differences: Lack of chloro and methyl groups reduces steric hindrance and electronic complexity. Studies on 4-hydroxybenzaldehyde highlight antioxidant and antimicrobial properties, suggesting that adding chloro and methyl groups in the target compound may modulate these activities.

2-Bromo-6-chloro-4-methylbenzamide (CAS 135340-80-6)

- Molecular Formula: C₈H₆BrClNO

- Molecular Weight : 262.5 g/mol

- Substituents : Bromo (position 2), chloro (position 6), methyl (position 4).

- Key Differences: Replacement of the aldehyde group with an amide functional group shifts reactivity from electrophilic (aldehyde) to nucleophilic (amide).

Actividad Biológica

2-Chloro-6-hydroxy-4-methylbenzaldehyde is a compound of significant interest in the field of medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Molecular Formula: C8H7ClO2

Molecular Weight: 172.59 g/mol

IUPAC Name: this compound

The compound features a chloro group, a hydroxyl group, and an aldehyde functional group, which contribute to its chemical reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that the compound effectively inhibited the growth of several pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in the treatment of infections caused by resistant bacterial strains.

Antioxidant Activity

The compound has also been studied for its antioxidant properties . In vitro assays demonstrated that it scavenges free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25.3 |

| ABTS Radical Scavenging | 18.7 |

These findings indicate that this compound could serve as a natural antioxidant in food preservation or as a dietary supplement.

The biological activity of this compound is attributed to its ability to interact with cellular targets. The hydroxyl group can participate in hydrogen bonding with biological macromolecules, potentially leading to enzyme inhibition or receptor modulation.

Case Study: Cancer Cell Line Inhibition

In a study investigating the effects on cancer cell lines, the compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

This data highlights the potential of this compound as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material: The synthesis begins with commercially available precursors such as chlorinated phenols.

- Hydroxylation: Introduction of the hydroxyl group can be achieved through electrophilic aromatic substitution.

- Formylation: The final step involves formylation using reagents like formic acid or other aldehyde sources under acidic conditions.

Q & A

Q. Methodological steps :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>97% threshold) .

- NMR : Confirm substituent positions via ¹H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and ¹³C NMR (chloro-substituted carbons at δ 110–125 ppm) .

- Mass spectrometry : Compare observed molecular ion ([M+H]⁺ = 171.03 m/z) with theoretical values .

Basic: What safety protocols are critical when handling this compound?

Key protocols derived from structurally similar benzaldehydes:

- PPE : Wear nitrile gloves (tested for >30-minute penetration resistance) and tightly sealed goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- First aid : For skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize acidic byproducts .

Advanced: How can researchers resolve contradictions in toxicity data for chlorinated benzaldehydes?

Conflicting toxicity reports (e.g., incomplete toxicological profiles in SDS) require:

- Comparative analysis : Cross-reference data from analogs like 2-chloro-4-hydroxybenzaldehyde (LD₅₀ = 320 mg/kg in rats) .

- In vitro testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity at concentrations ≥10 µM .

- Literature triangulation : Prioritize peer-reviewed studies over vendor SDS (e.g., PubChem, ECHA) .

Advanced: What strategies mitigate solubility challenges in biological assays?

For low aqueous solubility:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for in vitro studies .

- Sonication : Apply 30-minute ultrasonication at 37°C to disperse aggregates .

Advanced: How do substituent positions influence reactivity in cross-coupling reactions?

The 2-chloro-6-hydroxy-4-methyl substitution pattern impacts:

- Electron-withdrawing effects : The chloro group at position 2 directs electrophilic substitution to position 5, while the hydroxy group at 6 enhances para-directed reactivity .

- Steric hindrance : The methyl group at 4 reduces accessibility for bulky reagents in Suzuki-Miyaura couplings. Use Pd(OAc)₂/XPhos catalysts to improve yields .

Advanced: What degradation pathways should be monitored during long-term storage?

- Oxidation : Monitor aldehyde-to-carboxylic acid conversion via FT-IR (loss of C=O stretch at 1700 cm⁻¹). Store under nitrogen at –20°C .

- Hydrolysis : In aqueous buffers, check for chloro group displacement by LC-MS (appearance of hydroxy byproducts) .

Advanced: How can computational modeling predict biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.